Felbamate hydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Felbamate hydrate is an anticonvulsant used to treat severe epilepsy . It is used alone or together with other medicines to control partial seizures in the treatment of epilepsy, after other therapies have failed or are not right for the patient . It is also used in children to control partial and generalized seizures caused by Lennox-Gastaut syndrome .

Synthesis Analysis

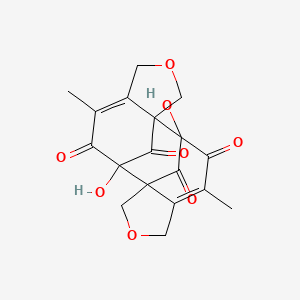

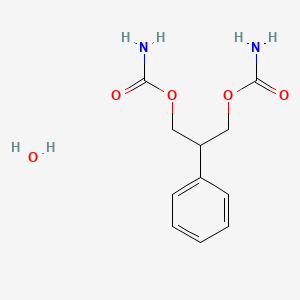

Felbamate corresponds chemically to 2-phenyl-1,3-propanediol dicarbamate with an empirical formula of C11H14N2O4 and a molecular weight of 238.24 . After oral ingestion, felbamate is rapidly absorbed with a bioavailability of >90% . Only 50% of an administered dose is metabolized in the liver, by CYP3A4 and CYP2E1, to form two hydroxylated metabolites and a variety of other unidentified polar metabolites .Molecular Structure Analysis

The molecular formula of Felbamate hydrate is C11H16N2O5 and its molecular weight is 256.26 . The chemical structure of Felbamate hydrate can be found in various databases .Chemical Reactions Analysis

Felbamate is metabolized in the liver, so that its clearance is increased by enzyme inducers . It has a number of interactions as a result of inhibition of CYP2C19 and induction of CYP3A4 . The formation of reactive metabolites is common among most drugs associated with idiosyncratic drug toxicity (IDT), and 2-phenylpropenal (2-PP) is believed to be the cause of IDT by FBM .Physical And Chemical Properties Analysis

Felbamate hydrate has a molecular formula of C11H16N2O5 and a molecular weight of 256.26 . It is recommended to store the powder at -20°C for 3 years or at 4°C for 2 years .科学的研究の応用

Neuroprotective Effects Against Hypoxia : Felbamate has shown dose-dependent neuroprotection against hypoxia in rat hippocampal slices, which is relevant for conditions like epilepsy and brain injury (Wallis et al., 1992).

Efficacy in Partial Seizure Control : A double-blind controlled trial demonstrated felbamate's ability to reduce the occurrence of frequent partial-onset seizures, indicating its potential as an effective antiepileptic drug (Bourgeois et al., 1993).

Mechanism of Action : Felbamate's mechanism of action involves inhibiting N-methyl-D-aspartate (NMDA) responses and potentiating γ-aminobutyric acid (GABA) responses in rat hippocampal neurons. This dual action on excitatory and inhibitory brain mechanisms is unique among anticonvulsant drugs (Rho et al., 1994).

Adverse Effects Monitoring : The risk of aplastic anemia associated with felbamate use has been a concern, as highlighted in a detailed evaluation of case reports. Monitoring for adverse effects is crucial when using felbamate (Kaufman et al., 1997).

Inhibition of Intracellular Ca2+ Increases : Felbamate inhibits NMDA/glycine-stimulated increases in intracellular calcium (Ca2+) in rat hippocampal neurons, suggesting a role in controlling neuronal excitability (Taylor et al., 1995).

Antidepressant-like Actions : In mouse models, felbamate exhibited antidepressant-like activities, suggesting its potential application beyond epilepsy treatment (Li et al., 2019).

作用機序

The mechanism by which felbamate exerts its anticonvulsant activity is unknown, but in animal test systems designed to detect anticonvulsant activity, felbamate has properties in common with other marketed anticonvulsants . Felbamate has been proposed to have a unique dual mechanism of action as a positive modulator of GABAA receptors and as a blocker of NMDA receptors, particularly isoforms containing the NR2B subunit .

Safety and Hazards

将来の方向性

Felbamate is not recommended as initial therapy and its potential benefit must justify the associated risk . If the goal is to switch to felbamate, the dosage should be increased weekly as the dosages of other antiepileptic drugs are reduced . Despite the risks, it offers a safe and effective alternative to other antiepileptic drugs in the treatment of partial and secondarily generalized seizures; partial and generalized seizures associated with Lennox-Gastaut syndrome; and atypical absence seizures, gelastic seizures, and other difficult to control seizures .

特性

IUPAC Name |

(3-carbamoyloxy-2-phenylpropyl) carbamate;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4.H2O/c12-10(14)16-6-9(7-17-11(13)15)8-4-2-1-3-5-8;/h1-5,9H,6-7H2,(H2,12,14)(H2,13,15);1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SURCBXDHJRINFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(COC(=O)N)COC(=O)N.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Felbamate hydrate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Benzyl-N-[3-(1'h,3h-Spiro[2-Benzofuran-1,4'-Piperidin]-1'-Yl)propyl]-D-Prolinamide](/img/structure/B1139261.png)

![9-[4-[(2R)-1-aminopropan-2-yl]phenyl]-8-hydroxy-5H-thieno[2,3-c]quinolin-4-one](/img/structure/B1139263.png)